molecular formula C7H11IO B8051376 1-(Iodomethyl)-7-oxabicyclo[2.2.1]heptane

1-(Iodomethyl)-7-oxabicyclo[2.2.1]heptane

Cat. No.: B8051376
M. Wt: 238.07 g/mol
InChI Key: VMNQVEFKRFYTET-UHFFFAOYSA-N
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Description

1-(Iodomethyl)-7-oxabicyclo[221]heptane is a chemical compound characterized by its unique bicyclic structure and the presence of an iodomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Iodomethyl)-7-oxabicyclo[2.2.1]heptane can be synthesized through several methods, including:

  • Halogenation of 7-oxabicyclo[2.2.1]heptane: This involves the reaction of 7-oxabicyclo[2.2.1]heptane with iodine in the presence of a suitable catalyst, such as iodine monochloride (ICl).

  • Substitution Reactions: Another approach is the substitution of a suitable leaving group in a precursor molecule with an iodomethyl group.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The choice of solvent and catalyst can significantly affect the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(Iodomethyl)-7-oxabicyclo[2.2.1]heptane can undergo various chemical reactions, including:

  • Oxidation: The iodomethyl group can be oxidized to form iodine-containing derivatives.

  • Reduction: Reduction reactions can convert the iodomethyl group to other functional groups.

  • Substitution: The iodomethyl group can be substituted with other nucleophiles, leading to a variety of products.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like sodium azide (NaN3) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Iodine-containing derivatives, such as iodoform (CHI3).

  • Reduction Products: Alcohols and other reduced iodine derivatives.

  • Substitution Products: A variety of iodine-substituted compounds, depending on the nucleophile used.

Scientific Research Applications

1-(Iodomethyl)-7-oxabicyclo[2.2.1]heptane has several applications in scientific research:

  • Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecules.

  • Biology: The compound can be used as a probe in biological studies to understand iodine metabolism and its role in biological systems.

  • Industry: The compound is used in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-(Iodomethyl)-7-oxabicyclo[2.2.1]heptane exerts its effects depends on the specific application. In organic synthesis, it typically acts as a nucleophile or electrophile, depending on the reaction conditions. The molecular targets and pathways involved can vary widely, but often include interactions with enzymes or other biomolecules in biological systems.

Comparison with Similar Compounds

1-(Iodomethyl)-7-oxabicyclo[2.2.1]heptane is unique due to its bicyclic structure and the presence of the iodomethyl group. Similar compounds include:

  • 1-(Iodomethyl)cyclohexene: This compound has a similar iodomethyl group but lacks the bicyclic structure.

  • Iodomethane: A simpler molecule with an iodomethyl group but without the bicyclic framework.

These compounds differ in their reactivity and potential applications, with this compound offering unique advantages in terms of stability and complexity.

Properties

IUPAC Name

1-(iodomethyl)-7-oxabicyclo[2.2.1]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11IO/c8-5-7-3-1-6(9-7)2-4-7/h6H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMNQVEFKRFYTET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1O2)CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-methylenecyclohexanol (1.88 g) in CH2Cl2 (37.6 mL) was added N-iodosuccinimide (4.5 g) under nitrogen atmosphere, which was stirred at ambient temperature for 3 hours. The resultant was washed with Na2S2O3 aq., H2O, and brine. The organic phase was dried over Na2SO4, filtered, and evaporated in vacuo. The residue was purified by column chromatography on silica gel to give 1-(iodomethyl)-7-oxabicyclo[2.2.1]heptane (1.5 g) as colorless oil.
Quantity
1.88 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
37.6 mL
Type
solvent
Reaction Step One

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